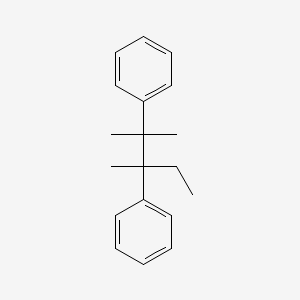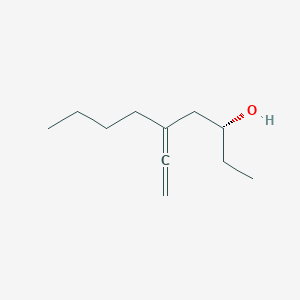![molecular formula C13H13F3O B14228169 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol CAS No. 825628-00-0](/img/structure/B14228169.png)
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol is an organic compound that features a trifluoromethyl-substituted phenyl group attached to a penta-3,4-dien-1-ol backbone. This compound is notable for its unique structural properties, which include the presence of both a trifluoromethyl group and a conjugated diene system. These features make it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 3-methyl-1-butyne.
Grignard Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a Grignard reaction with 3-methyl-1-butyne in the presence of a suitable catalyst to form the corresponding alcohol.
Dehydration: The resulting alcohol is then subjected to dehydration under acidic conditions to form the conjugated diene system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated alcohols.
Scientific Research Applications
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the conjugated diene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl-substituted phenyl group but lacks the conjugated diene system.
3-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol is unique due to the combination of a trifluoromethyl group and a conjugated diene system. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
825628-00-0 |
|---|---|
Molecular Formula |
C13H13F3O |
Molecular Weight |
242.24 g/mol |
InChI |
InChI=1S/C13H13F3O/c1-10(8-9-17)2-3-11-4-6-12(7-5-11)13(14,15)16/h3-7,17H,8-9H2,1H3 |
InChI Key |
BOJLXBMNOCGNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1=CC=C(C=C1)C(F)(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
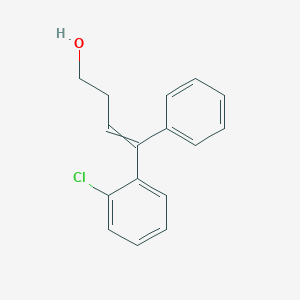

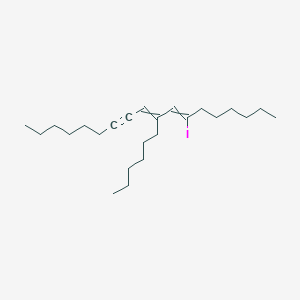
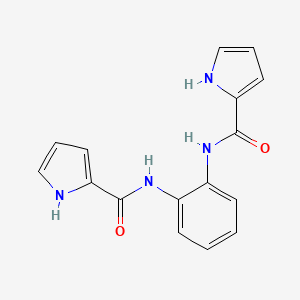
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
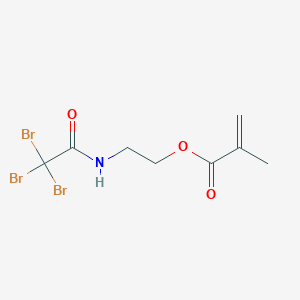
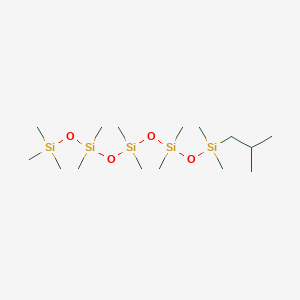
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
